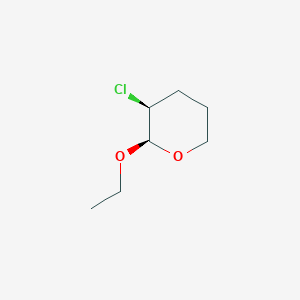
(2R,3S)-3-Chloro-2-ethoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Chloro-2-ethoxyoxane is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a six-membered oxane ring with a chlorine atom and an ethoxy group attached to specific carbon atoms, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Chloro-2-ethoxyoxane typically involves the epoxidation of alkenes followed by ring-opening reactions. One common method is the epoxidation of an alkene using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA), followed by the nucleophilic attack of an ethoxy group to form the desired oxane ring . The reaction conditions often require careful control of temperature and solvent to ensure high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Chloro-2-ethoxyoxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The oxane ring can be opened by nucleophiles, leading to the formation of linear or branched compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxanes, while ring-opening reactions can produce a range of linear or branched compounds with different functional groups.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Chloro-2-ethoxyoxane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Chloro-2-ethoxyoxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the presence of the chlorine atom and the ethoxy group can influence the compound’s reactivity and selectivity in biological systems. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-3-Chloro-2-methoxyoxane: Similar structure but with a methoxy group instead of an ethoxy group.
(2R,3S)-3-Bromo-2-ethoxyoxane: Similar structure but with a bromine atom instead of a chlorine atom.
(2R,3S)-3-Chloro-2-propoxyoxane: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
(2R,3S)-3-Chloro-2-ethoxyoxane is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethoxy group. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in scientific research. Its unique reactivity and selectivity can be leveraged to develop new compounds with desired properties and activities.
Propiedades
Número CAS |
6559-31-5 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
(2R,3S)-3-chloro-2-ethoxyoxane |
InChI |
InChI=1S/C7H13ClO2/c1-2-9-7-6(8)4-3-5-10-7/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
OZJLVSAMSVIOFG-NKWVEPMBSA-N |
SMILES isomérico |
CCO[C@H]1[C@H](CCCO1)Cl |
SMILES canónico |
CCOC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



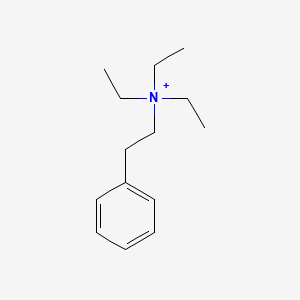
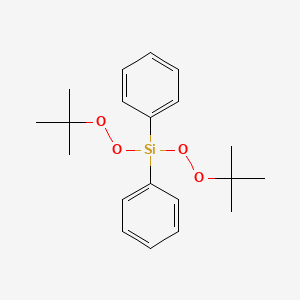
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)

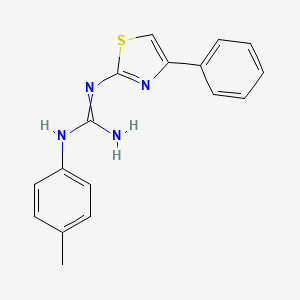
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
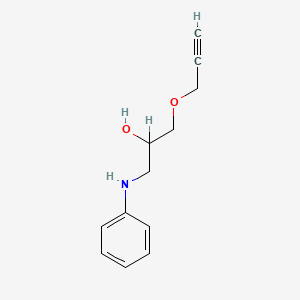
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)



